molecular formula C6H10O2 B154827 Allyl glycidyl ether CAS No. 106-92-3

Allyl glycidyl ether

Cat. No. B154827
CAS RN: 106-92-3
M. Wt: 114.14 g/mol
InChI Key: LSWYGACWGAICNM-UHFFFAOYSA-N
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Description

Allyl glycidyl ether (AGE) is a compound that has been extensively studied due to its utility in the synthesis of polymers and its role in various chemical reactions. It is a reactive molecule that can be used to create a variety of materials with different properties and functionalities.

Synthesis Analysis

AGE can be synthesized through anionic ring-opening polymerization, resulting in random copolymers with ethylene oxide. This process yields polymers with molecular weights ranging from 5000 to 13,600 g/mol and low polydispersity indices, indicating a controlled synthesis process . Additionally, AGE can be polymerized under neat or solution conditions using potassium alkoxide/naphthalenide initiators, leading to highly-controlled polymerization with molar masses between 10-100 kg/mol .

Molecular Structure Analysis

The molecular structure of AGE-containing polymers has been characterized using various analytical techniques. Real-time ¹H NMR polymerization kinetics and ¹³C NMR analysis of triad sequence distribution have been employed to confirm the random copolymer structure of PEG derivatives containing AGE . The degree of isomerization of the allyl side chain to cis-prop-1-enyl ether groups during polymerization has been shown to be influenced by the polymerization temperature, with lower temperatures reducing isomerization .

Chemical Reactions Analysis

AGE is reactive and can undergo various chemical reactions. It has been used in thiol-ene coupling reactions, which exhibit "click" characteristics and nearly quantitative yields, to prepare PEG derivatives with multiple functionalities . The addition of carbon dioxide to AGE has been studied using ionic liquids as catalysts, with the reaction being influenced by the structure of the ionic liquid and reaction conditions such as temperature and pressure . AGE can also be transformed into epoxide rings, as evidenced by the formation of hemoglobin adducts in mice, indicating metabolic activation .

Physical and Chemical Properties Analysis

The physical and chemical properties of AGE and its polymers have been investigated. Differential scanning calorimetry (DSC) has been used to analyze the thermal behavior of AGE-containing copolymers, revealing insights into their composition-dependent properties . The reactivity of AGE with nucleic acid components has been studied, showing the formation of DNA adducts, which are of interest due to the genotoxic potential of glycidyl ethers .

Relevant Case Studies

Case studies have highlighted the potential health risks associated with AGE. A worker in the plastics industry developed occupational dermatitis due to exposure to an epoxy silane compound contaminated with AGE, indicating its allergenic potential . Furthermore, the genotoxicity of AGE has been demonstrated through the formation of DNA adducts, which could be used to monitor exposure to this compound in vivo .

Scientific Research Applications

Carcinogenic Potential and DNA Adduct Formation

Allyl glycidyl ether (AGE) has been studied for its interaction with nucleic acids, particularly DNA, in the context of carcinogenic potential. Research by Plná, Segerbäck, and Schweda (1996) focused on DNA adduct formation by AGE, revealing that in vitro treatment of salmon testis DNA with AGE resulted in major products at N-7-guanine, N-1-adenine, N-3-adenine, and N-3-cytosine, including N-3-uracil. These findings indicate the genotoxic potential of AGE, highlighting its reactivity with nucleic acid components, which could contribute to carcinogenesis (Plná, Segerbäck, & Schweda, 1996).

Polymerization and Material Applications

AGE has been utilized in the development of new polymer materials. For instance, Lee et al. (2011) demonstrated the controlled polymerization of AGE from potassium alkoxide/naphthalenide initiators. This research emphasized AGE's potential as a versatile polyether platform, capable of producing polymers with controlled molar masses and low polydispersity indices (Lee et al., 2011).

Application in Battery Electrolytes

Barteau et al. (2013) explored the use of poly(allyl glycidyl ether) (PAGE) in lithium battery electrolytes. Their research found that PAGE-based polymer electrolytes exhibited conductivities significantly higher than those of poly(ethylene oxide), especially at lower temperatures, indicating the potential of AGE derivatives in enhancing battery performance (Barteau et al., 2013).

Epoxy Functionalization and Biochip Applications

Research by Thierry et al. (2008) focused on the pulsed plasma polymerization of AGE for creating epoxy-functionalized surfaces. These surfaces demonstrated potential for biochip applications, evidenced by the successful immobilization of proteins like lysozyme on these surfaces (Thierry et al., 2008).

Drug Delivery Applications

Heidarinasab et al. (2016) synthesized thermosensitive magnetic nanocarriers using AGE for controlled drug delivery. The study showed that these nanocarriers, which include chitosan coupled with AGE, effectively adsorbed and released the chemotherapeutic agent sorafenib, demonstrating AGE's role in creating innovative drug delivery systems (Heidarinasab et al., 2016).

Safety And Hazards

Allyl glycidyl ether is poisonous by ingestion and mildly toxic by inhalation and skin contact . It is very irritating to skin and eyes . It is used to make other chemicals .

Future Directions

AGE can be used as a terminal epoxy group in the development of adhesive surfaces by hydrosilylation process . It can also be used in the synthesis of polymeric electrolytes for the fabrication of lithium batteries .

properties

IUPAC Name

2-(prop-2-enoxymethyl)oxirane
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InChI

InChI=1S/C6H10O2/c1-2-3-7-4-6-5-8-6/h2,6H,1,3-5H2
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InChI Key

LSWYGACWGAICNM-UHFFFAOYSA-N
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Canonical SMILES

C=CCOCC1CO1
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Molecular Formula

C6H10O2
Record name ALLYL GLYCIDYL ETHER
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Related CAS

25639-25-2
Record name Oxirane, 2-[(2-propen-1-yloxy)methyl]-, homopolymer
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DSSTOX Substance ID

DTXSID9039232
Record name Allyl glycidyl ether
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Molecular Weight

114.14 g/mol
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Physical Description

Allyl glycidyl ether appears as a colorless liquid with a pleasant odor. Slightly less dense than water and insoluble in water. Hence floats on water. Poisonous by ingestion and mildly toxic by inhalation and skin contact. Very irritating to skin and eyes. Used to make other chemicals., Dry Powder; Liquid, Colorless liquid with a pleasant odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant odor.
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Boiling Point

309 °F at 760 mmHg (NTP, 1992), 153.9 °C AT 760 MM HG, 154 °C, 309 °F
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Flash Point

135 °F (NTP, 1992), 57 °C, 135 °F (OPEN CUP), 45 °C c.c., 135 °F
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Solubility

greater than or equal to 100 mg/mL at 65.3 °F (NTP, 1992), 14.1% IN WATER; MISCIBLE WITH ACETONE, TOLUENE, & OCTANE, Solubility in water, g/100ml: 14 (freely soluble), 14%
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Density

0.969 at 68 °F (NTP, 1992) - Less dense than water; will float, SP GR: 0.9698 AT 20 °C/40 °C, Relative density (water = 1): 0.97, 0.97
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Vapor Density

3.94 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.32 @ 25 °C (AIR= 1), Relative vapor density (air = 1): 3.9, 3.94
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Vapor Pressure

3.6 mmHg at 68 °F ; 5.8 mmHg at 86 °F (NTP, 1992), 4.7 [mmHg], 4.7 MM HG AT 25 °C, Vapor pressure, kPa at 25 °C: 0.63, 2 mmHg
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Product Name

Allyl glycidyl ether

Color/Form

COLORLESS LIQUID, Colorless liquid ...

CAS RN

106-92-3
Record name ALLYL GLYCIDYL ETHER
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Melting Point

-148 °F (NTP, 1992), FREEZING POINT: FORMS GLASS @ -100 °C, -100 °C, -148 °F [forms glass]
Record name ALLYL GLYCIDYL ETHER
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Record name Allyl glycidyl ether
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Synthesis routes and methods

Procedure details

Copolymers of glycidyl propionate and allyl glycidyl ether and a copolymer of glycidyl butyrate and allyl glycidyl ether were prepared in the same way as in Example 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,920
Citations
BF Lee, MJ Kade, JA Chute, N Gupta… - Journal of Polymer …, 2011 - Wiley Online Library
… , low-T g poly(allyl glycidyl ether) (PAGE) has been examined … that the polymerization of allyl glycidyl ether (AGE) was only … (ethylene oxide)-b-poly(allyl glycidyl ether) (PEO-PAGE) as a …
Number of citations: 126 onlinelibrary.wiley.com
KP Barteau, M Wolffs, NA Lynd, GH Fredrickson… - …, 2013 - ACS Publications
… In evaluating poly(glycidyl ether)s as a broad platform for polymer electrolytes, we selected poly(allyl glycidyl ether) (PAGE) as a matrix material due to its low T g near −80 C and high …
Number of citations: 161 pubs.acs.org
R Casarano, JR Matos, MCA Fantini, DFS Petri - Polymer, 2005 - Elsevier
Linear medium density polyethylene (LMDPE) was functionalized with allyl glycidyl ether (AGE) in an internal laboratory mixer in the presence of peroxide. AGE is a bifunctional …
Number of citations: 15 www.sciencedirect.com
B Obermeier, H Frey - Bioconjugate Chemistry, 2011 - ACS Publications
A series of random copolymers comprising ethylene oxide (EO) and 0−100% allyl glycidyl ether (AGE) has been prepared by anionic ring-opening polymerization with molecular …
Number of citations: 121 pubs.acs.org
M Hrubý, Č Koňák, K Ulbrich - Journal of applied polymer …, 2005 - Wiley Online Library
… systems, consisting of hydrophobic poly(allyl glycidyl ether) (PAGE) and hydrophilic poly(… through the anionic polymerization of allyl glycidyl ether with PEO monomethyl ether sodium …
Number of citations: 73 onlinelibrary.wiley.com
EA Chernyshev, ZV Belyakova, LK Knyazeva… - Russian Journal of …, 2007 - Springer
… and is accompanied by isomerization of allyl glycidyl ether and cleavage of the oxirane ring and the ether bond. An effect of admixtures in allyl glycidyl ether on the process is revealed. …
Number of citations: 23 link.springer.com
DW Park, NY Mun, KH Kim, I Kim, SW Park - Catalysis today, 2006 - Elsevier
… The addition of carbon dioxide to allyl glycidyl ether (AGE) was investigated without using any … The conversion of allyl glycidyl ether was affected by the structure of imidazolium salt ionic …
Number of citations: 61 www.sciencedirect.com
N Demiryas, N Tüzmen, IY Galaev… - Journal of Applied …, 2007 - Wiley Online Library
Poly(acrylamide‐allyl glycidyl ether) [poly(AAm‐AGE)] cryogel was prepared by bulk polymerization which proceeds in an aqueous solution of monomers frozen inside a glass column (…
Number of citations: 77 onlinelibrary.wiley.com
SN Kartal, T Yoshimura, Y Imamura - International biodeterioration & …, 2004 - Elsevier
Chemical modification was carried out on disodium octoborate tetrahydrate (DOT)-treated wood using allyl glycidyl ether (AGE) in combination with methyl methacrylate (MMA) to limit …
Number of citations: 111 www.sciencedirect.com
SA Ali, MT Alhaffar, MN Akhtar - Arabian Journal of Chemistry, 2020 - Elsevier
… Monomer II and allyl glycidyl ether (ie allyl 2,3-epoxypropyl ether) IV upon polymerization gave random copolymer V of number average molar mass of 9570 g mol −1 , which upon thiol-…
Number of citations: 2 www.sciencedirect.com

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